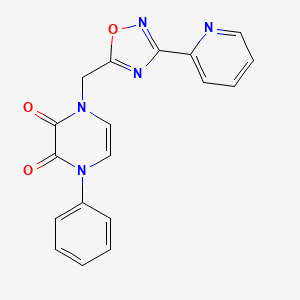
1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H13N5O3 and its molecular weight is 347.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazine ring, an oxadiazole moiety, and a phenyl group. The specific arrangement of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N5O2 |
| Molar Mass | 313.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyridinyl and oxadiazole groups enhances the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . For example, studies have shown that modifications to the phenyl ring can lead to increased antimicrobial potency.
Anticancer Potential
The compound has been evaluated for anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and apoptosis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound can bind to various receptors, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The compound's effectiveness was measured using colony-forming unit (CFU) assays, showing up to 90% inhibition against certain bacterial strains at optimal concentrations .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values in the micromolar range. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers .
Properties
IUPAC Name |
1-phenyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17-18(25)23(13-6-2-1-3-7-13)11-10-22(17)12-15-20-16(21-26-15)14-8-4-5-9-19-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPKUGBOIAWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














